Diethanolamine hydrochloride
Overview
Description
Diethanolamine hydrochloride is an organic compound with the molecular formula C₄H₁₁NO₂·HCl. It is a derivative of diethanolamine, which is a secondary amine and a diol. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Diethanolamine hydrochloride (DEA-HCl) is a derivative of diethanolamine (DEA), an organic compound that is both a secondary amine and a diol . DEA is widely distributed in biological tissues and is a component of lecithin It’s known that dea and its derivatives have biological activity .
Mode of Action
Dea is known to be involved in various chemical reactions, including the synthesis of amides, polymerization reactions, and the synthesis of heterocycles, crown ethers, mannich bases, and ionic liquids . These reactions suggest that DEA-HCl may interact with its targets to induce chemical transformations.
Biochemical Pathways
DEA is involved in several biochemical pathways. It plays a role in the synthesis of phosphatidylcholine, a major component of biological membranes . DEA is also used in the synthesis of amides, heterocycles, crown ethers, Mannich bases, and ionic liquids . These pathways and their downstream effects contribute to various biological processes.
Pharmacokinetics
Dea is known to be a viscous, hygroscopic amino alcohol with an ammoniacal odor . It’s soluble in water, reflecting the hydrophilic character of the secondary amine and hydroxyl groups . These properties may influence the bioavailability of DEA-HCl.
Result of Action
Dea and its derivatives are known to have biological activity . For instance, DEA is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .
Action Environment
The action, efficacy, and stability of DEA-HCl can be influenced by various environmental factors. DEA is known to be a weak base and its action can be affected by the pH of the environment . Furthermore, DEA is hygroscopic and can absorb water, which may also influence its action .
Biochemical Analysis
Biochemical Properties
Diethanolamine hydrochloride, like other organic amines, acts as a weak base . It is hydrophilic due to the presence of the secondary amine and hydroxyl groups . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions with enzymes or proteins have not been extensively documented in the literature.
Cellular Effects
It is known that diethanolamine, the parent compound, can be incorporated into cell membranes, altering their physicochemical properties . This can lead to functional disturbances of the cell membrane and observed organ toxicity to the liver, kidneys, and spleen .
Molecular Mechanism
It is known that diethanolamine, the parent compound, can be metabolized in the same way as physiological ethanolamine, i.e., it is O-phosphorylated, N-methylated, and N,N-dimethylated . Furthermore, diethanolamine and its phosphorylated and methylated metabolites are converted to non-physiological phosphoglyceride and sphingomyelin analogues and incorporated into cell membranes .
Temporal Effects in Laboratory Settings
It is known that diethanolamine, the parent compound, can accumulate in cell membranes throughout the body, but mainly in the liver, kidneys, and spleen as well as in the heart, brain, and blood . This accumulation can lead to long-term effects on cellular function.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known that diethanolamine, the parent compound, has been classified by the International Agency for Research on Cancer as “possibly carcinogenic to humans” (Group 2B) .
Metabolic Pathways
This compound is expected to be metabolized in the same way as diethanolamine, the parent compound. Diethanolamine is O-phosphorylated, N-methylated, and N,N-dimethylated . These metabolites can be converted to non-physiological phosphoglyceride and sphingomyelin analogues .
Subcellular Localization
It is known that diethanolamine, the parent compound, can be incorporated into cell membranes . This suggests that this compound may also localize to cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethanolamine hydrochloride can be synthesized by reacting diethanolamine with hydrochloric acid. The reaction typically involves the following steps:
Reaction: Diethanolamine is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Hydrochloric Acid: Hydrochloric acid is slowly added to the solution while maintaining a controlled temperature.
Crystallization: The resulting solution is allowed to crystallize, forming this compound crystals.
Purification: The crystals are filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Diethanolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with other chemical compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation Products: Oxides and hydroxylamines.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
Diethanolamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including amides, esters, and polymers.
Biology: Employed in the preparation of buffers and as a stabilizing agent in biochemical assays.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Comparison with Similar Compounds
- Monoethanolamine
- Triethanolamine
- Dimethylethanolamine
- Diethylethanolamine
Diethanolamine hydrochloride stands out due to its balanced properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOFJZWUDZJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884752 | |
Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14426-21-2 | |
Record name | Diethanolamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14426-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(hydroxyethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHANOLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI45OUW092 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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